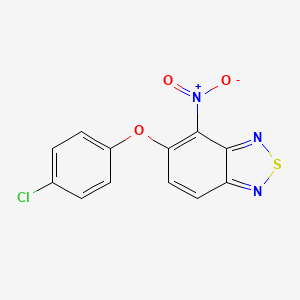

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole, commonly known as CNB or CNB-001, is an organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiadiazole derivatives, which have been found to possess a wide range of pharmacological properties. CNB-001 has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant effects, making it a promising candidate for the treatment of various neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

- The synthesis and study of similar compounds, such as the reactions of benzoyl nitrosides and the generation of acyl nitroso species in solution, illustrate the foundational chemical behaviors that can inform the applications of 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole. These behaviors are critical in understanding the reactivity and potential uses of the compound in chemical synthesis and material science (Cohen et al., 2003).

Corrosion Inhibition

- Compounds with structural similarities to this compound have been evaluated for their corrosion inhibition properties, demonstrating potential applications in protecting metals from corrosive environments. The study on the influence of 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in acidic solutions highlights this application area (Bentiss et al., 2007).

Heterocyclic Compound Synthesis

- The use of related chemical structures in the synthesis of various heterocyclic scaffolds indicates the potential of this compound in the development of new pharmaceuticals and materials. This is exemplified by research on 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis, which can be paralleled to applications for the compound (Křupková et al., 2013).

Material Science and Electronics

- Investigations into the electronic properties of molecular devices containing similar nitroamine redox centers suggest applications in electronics and nanotechnology. The observed negative differential resistance and high on-off peak-to-valley ratios indicate potential utility in electronic devices and sensors (Chen et al., 1999).

Antimicrobial Agents

- The synthesis of formazans from related thiadiazole compounds as antimicrobial agents points towards the biomedical applications of this compound, especially in developing new antimicrobial treatments (Sah et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as chlorphenesin and soneclosan, have been found to act on the central nervous system (cns) rather than directly on skeletal muscle . They are also known to modulate histamine release .

Mode of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid are known to induce uncontrolled growth and eventually death in susceptible plants . They are absorbed through the leaves and are translocated to the meristems of the plant .

Biochemical Pathways

Similar compounds have been found to affect the fatty acid synthesis pathway .

Pharmacokinetics

A similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to have good oral bioavailability, with rapid and complete absorption . The compound was found to remain stable at ambient temperature and physiological pH .

Result of Action

Similar compounds have been found to block nerve impulses or pain sensations that are sent to the brain .

Action Environment

A similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, was found to remain stable under various photolytic and ph stress conditions .

Propiedades

IUPAC Name |

5-(4-chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S/c13-7-1-3-8(4-2-7)19-10-6-5-9-11(15-20-14-9)12(10)16(17)18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXGOOQTCQFYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C3=NSN=C3C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)